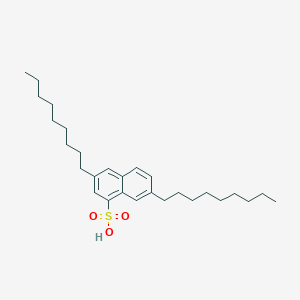

1-Naphthalenesulfonic acid, 3,7-dinonyl-

Description

Contextualization within Advanced Naphthalenesulfonic Acid Derivatives

Naphthalenesulfonic acids are a class of organic compounds derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon. The introduction of one or more sulfonic acid (-SO₃H) groups to the naphthalene ring imparts valuable properties, such as strong acidity and increased water solubility. The further addition of alkyl chains, as in the case of 1-Naphthalenesulfonic acid, 3,7-dinonyl-, creates amphiphilic molecules with a hydrophobic alkylated naphthalene core and a hydrophilic sulfonate group. This structure is the basis for their widespread use as surfactants, dispersants, and emulsifiers. cymitquimica.com

The position and number of the sulfonic acid and alkyl groups on the naphthalene ring significantly influence the compound's properties and applications. For instance, monosulfonic acids have different solubility and reactivity profiles compared to disulfonic or trisulfonic acids. researchgate.net Similarly, the length and branching of the alkyl chains, such as the dinonyl groups in the subject compound, determine its oil solubility and surface activity. acs.org Advanced derivatives of naphthalenesulfonic acid are being explored for a range of specialized applications, from the synthesis of novel dyes and pigments to their use as catalysts and in the formulation of high-performance industrial fluids. ontosight.ainih.gov

Overview of Scholarly Relevance and Research Trajectories

The scholarly relevance of 1-Naphthalenesulfonic acid, 3,7-dinonyl- and its related compounds stems primarily from their application as highly effective surfactants and additives in various industrial processes. Research has largely been driven by the need for improved performance in areas such as lubrication, corrosion inhibition, and coatings.

One significant area of research has been in the development of rust inhibitors and corrosion-preventive agents for lubricating oils and fuels. google.com The dinonylnaphthalene (B12650604) sulfonate salts, derived from the acid, are particularly effective in this regard. wikipedia.org Patents describe the preparation of these compounds and their ability to improve the water tolerance, adhesivity, and anti-scaling performance of coatings and paints. google.com

Another key research trajectory is its use as a dispersant and catalyst in high-solids coatings. google.com The compound's ability to reduce the viscosity of pigment grinds allows for the formulation of coatings with higher solids content, which is environmentally advantageous due to lower volatile organic compound (VOC) emissions. google.com

While much of the available information is found in patents, indicating a strong industrial research focus, academic studies have also explored the fundamental properties of related naphthalenesulfonic acid derivatives. For example, research into 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives has provided insights into their fluorescent properties and their use as probes in biological systems. nih.gov Although not a direct study of the 3,7-dinonyl- variant, this research highlights the broader academic interest in the functionalization of the naphthalene-sulfonic acid backbone.

Recent research on functionalized graphene oxide using naphthalenesulfonic acid derivatives as nanocatalysts points towards emerging applications in green chemistry. nih.gov These studies explore the potential of creating highly efficient and reusable solid acid catalysts for organic synthesis.

The table below summarizes some of the key properties of Dinonylnaphthalenesulfonic acid based on available data. wikipedia.org

| Property | Value |

| Chemical Formula | C₂₈H₄₄O₃S |

| Molar Mass | 460.72 g·mol⁻¹ |

| Melting Point | 259.5 °C |

| Boiling Point | 600.4 °C |

| Water Solubility | Very low |

The following table outlines some of the documented applications of Dinonylnaphthalenesulfonic acid and its salts.

| Application | Function | Industry |

| Lubricant Additive | Corrosion Inhibitor, Dispersant | Automotive, Industrial |

| Grease Additive | Rust Preventer | Industrial |

| Cutting Fluids | Emulsifier | Metalworking |

| Industrial Coatings | Pigment Dispersant, Catalyst | Paints and Coatings |

| Corrosion Inhibitors | Protective Film Former | Various |

| Antistatic Agents | Component of antistatic formulations | Fuel, Solvents |

Further academic research is needed to fully elucidate the structure-property relationships of 1-Naphthalenesulfonic acid, 3,7-dinonyl- and to explore its potential in novel applications beyond its current industrial uses.

Properties

IUPAC Name |

3,7-di(nonyl)naphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-17-24-19-20-26-21-25(18-16-14-12-10-8-6-4-2)23-28(27(26)22-24)32(29,30)31/h19-23H,3-18H2,1-2H3,(H,29,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAPDVCJYXJCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466384 | |

| Record name | 1-Naphthalenesulfonic acid, 3,7-dinonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78525-38-9 | |

| Record name | 1-Naphthalenesulfonic acid, 3,7-dinonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Alkylation Approaches for Dinonylnaphthalene (B12650604) Precursors

The initial step involves the dialkylation of naphthalene (B1677914) with nonene, a long-chain olefin, to produce dinonylnaphthalene. wikipedia.orggoogle.com This transformation is typically achieved through Friedel-Crafts alkylation, a classic method for attaching alkyl substituents to an aromatic ring. google.comwikipedia.org

The Friedel-Crafts alkylation reaction is a form of electrophilic aromatic substitution. wikipedia.org The mechanism proceeds through several key steps. byjus.com First, the catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or a protonic acid, interacts with the alkylating agent (nonene) to generate an electrophile, which is a carbocation or a carbocation-like complex. mt.compw.live

This electrophilic carbocation then attacks the electron-rich naphthalene ring, breaking one of the double bonds and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pw.livelibretexts.org In the final step, a proton is eliminated from the arenium ion, restoring the aromaticity of the naphthalene ring and yielding the alkylated product. byjus.com The proton reacts to regenerate the catalyst, allowing the catalytic cycle to continue. byjus.com

When alkylating naphthalene, substitution can occur at either the alpha (1, 4, 5, 8) or beta (2, 3, 6, 7) positions. The alpha position is generally more reactive and kinetically favored due to better stabilization of the arenium ion intermediate. researchgate.netstackexchange.com However, the beta position is sterically less hindered. stackexchange.com For bulky alkylating agents like nonene, steric hindrance with hydrogen atoms at adjacent positions can favor substitution at the beta position, leading to the thermodynamically more stable product. stackexchange.comstackexchange.com The formation of a dialkylated product involves this process occurring twice, with the first nonyl group influencing the position of the second incoming group.

The choice of catalyst is critical in naphthalene alkylation, influencing both reaction rate and product selectivity. A variety of acidic catalysts are employed for this purpose. google.com

Lewis Acids: Traditional Friedel-Crafts catalysts such as aluminum trichloride (B1173362) (AlCl₃) are effective for this reaction. google.comgoogle.com A stoichiometric amount or more of the catalyst may be needed. wikipedia.org

Protonic Acids: Concentrated sulfuric acid can also serve as the catalyst for the initial alkylation of naphthalene with nonene. google.com Mixed protonic acid systems, such as those containing alkane sulfonic acid and a P₂O₅-containing acid, have been used to inhibit the formation of polyalkylated naphthalenes and improve selectivity for mono-alkylation, which can be extended to control dialkylation. google.com

Solid Acid Catalysts: Zeolites (e.g., HY, H-Mordenite, ZSM-5) and acidic clays (B1170129) are widely used in industrial applications. google.comrsc.orgresearchgate.net These solid acids offer advantages in terms of handling, separation from the product mixture, and potential for regeneration. rsc.org The pore structure and acidity of zeolites can impart shape selectivity, favoring the formation of specific isomers. rsc.orgresearchgate.net For instance, large-pore zeolites are necessary to accommodate the bulky nonyl groups and the dialkylated naphthalene product. google.com

Reagent stoichiometry, particularly the molar ratio of naphthalene to nonene, is a key factor in controlling the degree of alkylation. To promote the formation of dinonylnaphthalene over mono- or poly-alkylated products, these ratios must be carefully controlled. A Chinese patent specifies a weight ratio of naphthalene:nonene:monononyl naphthalene:aluminum chloride as 300:700:400:40 for the alkylation step. google.com Using a large excess of the aromatic compound can minimize polyalkylation. pw.live

| Catalyst Type | Examples | Key Characteristics & Impact on Reaction |

|---|---|---|

| Lewis Acids | Aluminum Trichloride (AlCl₃), Ferric Chloride (FeCl₃) | High activity; classic catalyst for Friedel-Crafts reactions. google.commt.com Can lead to polyalkylation and may require stoichiometric amounts. wikipedia.orgpw.live |

| Protonic Acids | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid | Acts as both catalyst and sulfonating agent if conditions are not controlled. google.comgoogle.com Mixed acid systems can enhance selectivity. google.com |

| Solid Acids (Zeolites) | HY, H-Mordenite, ZSM-5, Acidic Clays | Offer shape selectivity based on pore size, influencing isomer distribution. rsc.orgresearchgate.net Reusable and easier to separate from products. rsc.org Activity is related to acidity and surface area. rsc.org |

Achieving high selectivity for the desired 3,7-dinonylnaphthalene isomer requires careful optimization of several process parameters.

Temperature: Reaction temperature significantly affects both the rate of reaction and the isomeric distribution of the products. Lower temperatures often favor the kinetically controlled product (alpha-substitution), while higher temperatures can lead to the thermodynamically more stable beta-substituted product via isomerization or direct alkylation. stackexchange.comresearchgate.net For example, one process for producing multi-butylnaphthalenes using trifluoromethanesulfonic acid was conducted at 60 °C. researchgate.net

Molar Ratios: As previously mentioned, the ratio of naphthalene to the nonene alkylating agent is crucial for controlling the extent of alkylation. To achieve dialkylation, a higher proportion of nonene is required compared to what is used for mono-alkylation, but an excessive amount can lead to undesired higher alkylates. The use of a large excess of naphthalene is a common strategy to favor monoalkylation, which implies that a more balanced or staged addition of nonene is needed for selective dialkylation. pw.live

Solvent Effects: The use of a solvent can be necessary to maintain the reaction mixture in a liquid state, facilitate heat transfer, and influence reaction selectivity. google.com Solvents used in alkylation and subsequent sulfonation steps include non-aromatic hydrocarbons like hexane, heptane, or petroleum naphtha, which are inert under the reaction conditions. google.comgoogleapis.com

Characterization of Synthetic Intermediates and Final Product Purity in Research

The synthesis of 1-Naphthalenesulfonic acid, 3,7-dinonyl- involves a multi-step process, primarily the alkylation of naphthalene followed by sulfonation. google.com Rigorous characterization of the intermediates and the final product is essential to ensure the desired product is obtained with high purity. Research and patent literature describe various analytical methods employed for this purpose.

The primary synthetic intermediate is dinonylnaphthalene, formed by the reaction of naphthalene with nonene. The purity of this intermediate is critical for the subsequent sulfonation step. Following sulfonation, the final product, dinonylnaphthalenesulfonic acid, must be analyzed to confirm its structure and determine its purity, as side products such as disulfonic acids can also be formed. google.comgoogle.com

Characterization of Dinonylnaphthalene Intermediate

The dinonylnaphthalene intermediate is purified, typically by distillation, to remove unreacted starting materials and byproducts like mono-nonyl naphthalene. google.comgoogle.com The characterization of this intermediate is crucial before proceeding to the sulfonation stage.

| Parameter | Reported Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 360 - 380 g/mol | google.com |

| Purification Method | Distillation under vacuum | google.comgoogle.com |

| Key Impurity Removed | Mono-nonyl naphthalene | google.com |

Characterization and Purity Analysis of Final Product

A combination of chromatographic and spectroscopic techniques is employed to verify the structure and assess the purity of the final 1-Naphthalenesulfonic acid, 3,7-dinonyl-. The presence of isomers and potential side products necessitates careful selection of purification and analytical methods. smolecule.com High-performance liquid chromatography (HPLC) is a key technique for quantitative purity analysis. smolecule.com

| Analytical Technique | Purpose | Key Findings/Methodology |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and identification of residual impurities. | Reverse-phase HPLC methods are often utilized. The mobile phase may consist of acetonitrile, water, and an acid like phosphoric or formic acid. smolecule.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation. | Provides information on the arrangement of atoms within the molecule to confirm the correct structure has been synthesized. smolecule.com |

| Melting Point Determination | Rapid purity assessment. | A sharp melting point range can indicate high purity, while a broad range suggests the presence of impurities. smolecule.com |

| Acid Number Titration | Quantification of sulfonic acid content. | An acid number of 50 to 53 mg KOH/g has been reported for the product in a mineral seal oil vehicle. google.com |

Purification strategies for the final product include washing steps and recrystallization. google.comsmolecule.com For instance, after sulfonation, the product layer is often washed with water to remove traces of sulfuric acid and water-soluble impurities like disulfonic acids. google.com The final product is typically a dark, viscous liquid, and its purity is often reported as a percentage. cymitquimica.comepa.gov

| Property | Reported Value | Reference |

|---|---|---|

| Purity | 95% - 98% | cymitquimica.com |

| Appearance | Dark, viscous liquid | cymitquimica.comepa.gov |

| Molecular Formula | C₂₈H₄₄O₃S | cymitquimica.com |

| Molecular Weight | ~460.7 g/mol | cymitquimica.com |

Advanced Applications in Separation Science and Technology

Polymer Inclusion Membrane (PIM) Systems for Ion Transport

Polymer Inclusion Membranes (PIMs) are a significant advancement in liquid membrane technology, offering a stable and efficient method for the selective separation of ions. researchgate.net These membranes are typically composed of three main components: a base polymer that provides a stable structural framework, a plasticizer to ensure flexibility and facilitate ion mobility, and an ion carrier, which is a compound that selectively binds to and transports specific ions across the membrane. deswater.com 1-Naphthalenesulfonic acid, 3,7-dinonyl-, commonly known as dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), has emerged as a highly effective ion carrier in these systems for the separation of various metal ions. deswater.comnih.gov

1-Naphthalenesulfonic acid, 3,7-dinonyl- (DNNSA) is an acidic extraction reagent that functions as a selective ion carrier within PIMs. deswater.com The transport mechanism is a form of facilitated transport, which relies on the carrier to ferry ions from a source aqueous phase, through the organic membrane, to a receiving aqueous phase. nih.gov The process is often driven by a pH gradient between the two aqueous phases. deswater.com

At the interface between the source phase and the membrane, the DNNSA molecule can dissociate. nih.gov The sulfonic acid group releases a proton (H⁺) into the aqueous phase and forms a complex with a target metal cation (e.g., Pb²⁺). This carrier-metal ion complex is soluble within the liquid phase of the membrane, allowing it to diffuse across the membrane. At the other interface, with the acidic receiving phase, the high concentration of protons drives the reverse reaction: the metal ion is released into the receiving solution, and the DNNSA carrier is regenerated to continue the transport cycle. deswater.comnih.gov This process allows for the selective transport of specific metal ions against their concentration gradients.

The efficiency and selectivity of a PIM system are critically dependent on its composition and physical structure. Researchers have extensively studied the impact of carrier concentration, the type of polymer matrix, and the nature of the plasticizer to optimize membrane performance for specific separation tasks. deswater.commdpi.com

The concentration of the ion carrier, DNNSA, is a crucial parameter in determining the rate of ion transport. deswater.com As the carrier concentration within the membrane increases, the density of active sites for binding metal ions also increases, which generally leads to a higher transport flux. researchgate.net Studies have shown that as more carrier is added, it interacts with the plasticizer to form liquid micro-channels within the polymer matrix. deswater.com A further increase in carrier concentration can cause these micro-channels to connect, creating continuous pathways that facilitate more efficient ion transport from the source to the receiving phase interface. deswater.com

However, there is an optimal concentration beyond which transport efficiency may not improve or could even decrease. Research has identified an optimal carrier concentration of 15% by weight of DNNSA for the effective transport of both Co(II) and Pb(II) ions in different PIM systems. mdpi.comdeswater.com This optimal value represents a balance, providing sufficient carrier for high flux without negatively impacting the membrane's physical properties.

| Carrier (DNNSA) Concentration (wt.%) | Initial Flux (J₀) for Pb(II) (μmol/m²·s) | Reference |

|---|---|---|

| 5 | 1.80 | nih.gov |

| 10 | 2.55 | nih.gov |

| 15 | 3.50 | nih.gov |

| 20 | 2.90 | nih.gov |

| 25 | 2.70 | nih.gov |

The choice of polymer and plasticizer significantly affects the PIM's physical properties and transport performance. The polymer provides mechanical strength, while the plasticizer imparts flexibility and creates an environment for the carrier and its complex to move within the membrane. deswater.com

Polymer Matrix: Two common polymers used for PIMs are Cellulose (B213188) Triacetate (CTA) and Poly(vinyl chloride) (PVC). researchgate.net PVC-based membranes have been observed to be more physically stable over long-term transport processes compared to CTA-based membranes. researchgate.net For instance, one study noted that a PVC-based PIM lost only 3.2% of its liquid phase after 24 hours of immersion, compared to an 11% loss for a CTA-based PIM. researchgate.net

Plasticizers: The plasticizer's role is vital; a membrane without a plasticizer is typically rigid, hindering ion diffusion. deswater.com Adding a plasticizer reduces the intermolecular forces between polymer chains, creating channels that improve ion transport. deswater.com The type and concentration of the plasticizer are key. In a study on Co(II) transport using a CTA membrane with DNNSA as the carrier, dioctyl adipate (B1204190) (DOA) was found to be the most effective plasticizer among four tested, with an optimal concentration of 62% wt. deswater.com In another study focusing on Pb(II) separation, a PVC membrane plasticized with 20% wt. dioctyl terephthalate (B1205515) was found to be optimal. nih.govnih.gov An excessive amount of plasticizer can be detrimental, as it may leak from the membrane into the aqueous phases. nih.gov

A key application of PIMs with DNNSA is the selective separation of valuable or toxic heavy metals from multi-element aqueous solutions. The inherent affinity of the DNNSA carrier for certain metal ions allows for the preferential transport of one species over another.

In competitive transport experiments, where multiple metal ions are present in the source solution, PIMs containing DNNSA have demonstrated clear selectivity. nih.gov A study investigating the separation of Pb(II), Cu(II), and Cd(II) from a nitrate (B79036) solution using a PVC-based membrane with DNNSA as the carrier found a distinct transport preference. nih.govnih.govmdpi.com The transport rates for the metal ions decreased in the order: Pb(II) > Cu(II) > Cd(II). nih.gov After 4 hours of transport, the recovery of lead(II) was nearly complete (99%), while the recovery for copper(II) and cadmium(II) was significantly lower, at 20% and 10% respectively. nih.gov This high selectivity demonstrates the potential of these specialized membranes for applications in wastewater treatment and hydrometallurgy. nih.govmdpi.com

| Metal Ion | Initial Flux (J₀) (μmol/m²·s) | Recovery Factor (RF) after 4h (%) | Selectivity Order |

|---|---|---|---|

| Pb(II) | 3.50 | 99 | 1 |

| Cu(II) | 0.62 | 20 | 2 |

| Cd(II) | 0.31 | 10 | 3 |

*Membrane Composition: 15% wt. DNNSA, 20% wt. dioctyl terephthalate, 65% wt. PVC. Source phase contained 1.0·10⁻³ M of each metal ion. nih.gov

Selective Metal Ion Transport and Separation Studies

Separation and Preconcentration of Lanthanides and Actinides

The separation of lanthanides and actinides is a notable challenge in chemical separation science due to their similar chemical properties and ionic radii. google.com While specific studies focusing exclusively on the use of 3,7-dinonyl-1-naphthalenesulfonic acid for the separation of lanthanides and actinides are not extensively detailed in the provided research, the underlying principles of ion transport and the behavior of similar acidic extractants suggest its potential applicability. The use of organophosphorus extractants and other chelating agents in solvent extraction and membrane systems for this purpose is well-established. utwente.nlresearchgate.net These processes often involve co-extraction of trivalent minor actinides and lanthanides from nitric acid solutions, followed by selective stripping. researchgate.net The efficiency of such separations is quantified by separation factors, which represent the ratio of the distribution coefficients of the two groups of elements. For instance, advanced separation processes aim for high separation factors to ensure the effective transmutation of actinides by removing neutron-absorbing lanthanides. utwente.nl Given the demonstrated ability of 3,7-dinonyl-1-naphthalenesulfonic acid to selectively transport other metal ions, its potential for the preconcentration and separation of lanthanides and actinides warrants further investigation.

Radiochemical Applications for Isotope Removal (e.g., Cs-137, Sr-90, Co-60)

The application of 3,7-dinonyl-1-naphthalenesulfonic acid in polymer inclusion membranes extends to the critical field of radiochemical separations. Research has demonstrated the use of plasticized cellulose triacetate membranes incorporating this compound as an ion carrier for the competitive transport of Cs-137, Sr-90, and Co-60 radioisotopes from aqueous sodium nitrate solutions. researchgate.net In these systems, the selectivity of the membrane for different cations is a key performance indicator.

Studies have shown the following selectivity order for metal cation transport: Co(II) > Cs(I) > Sr(II) > Na(I). researchgate.net This indicates a preferential transport of cobalt ions over cesium and strontium ions. The highest distribution coefficients for these isotopes in the sorption process were observed at a carrier concentration of 0.50 mole/dm³ of 3,7-dinonyl-1-naphthalenesulfonic acid within the polymer inclusion membrane. researchgate.net The removal of such radionuclides from aqueous environments is of significant importance for managing radioactive waste and environmental remediation. nih.govnih.govmdpi.com

Kinetic Analysis of Ion Transport Processes in PIMs

Understanding the kinetics of ion transport is fundamental to optimizing the performance of polymer inclusion membranes. The following subsections delve into the mechanisms and quantitative parameters associated with ion transport facilitated by 3,7-dinonyl-1-naphthalenesulfonic acid.

Determination of Transport Mechanisms (e.g., Facilitated Transport and First-Order Kinetics)

The transport of ions across polymer inclusion membranes containing 3,7-dinonyl-1-naphthalenesulfonic acid is characterized as a facilitated transport mechanism. nih.gov This process involves the carrier molecule binding to the target ion on one side of the membrane, transporting it across, and releasing it on the other side. nih.govnih.gov This is distinct from simple passive diffusion, where molecules move across the membrane without the aid of a carrier. nih.gov

Kinetic studies have consistently shown that the transport of metal ions, such as Pb(II), through PIMs with acidic carriers like 3,7-dinonyl-1-naphthalenesulfonic acid follows first-order kinetics. nih.govnih.gov This kinetic model implies that the rate of transport is directly proportional to the concentration of the metal ion in the source phase. The determination of the transport mechanism is crucial for predicting membrane performance and designing efficient separation processes.

Quantification of Initial Fluxes, Selectivity Coefficients, and Recovery Factors

The efficiency of a polymer inclusion membrane system is quantified by several key parameters, including initial fluxes, selectivity coefficients, and recovery factors. The initial flux (J₀) represents the initial rate of transport of an ion across the membrane and is a measure of the membrane's permeability. For the transport of Pb(II) ions through a PIM containing 3,7-dinonyl-1-naphthalenesulfonic acid, the initial flux is influenced by the carrier concentration. nih.gov

The selectivity of a PIM refers to its ability to transport one type of ion in preference to another. The affinity of a PIM containing purified 3,7-dinonyl-1-naphthalenesulfonic acid towards various cations has been investigated, revealing a specific extraction order. researchgate.net This selectivity is critical for applications requiring the separation of specific ions from a mixture.

The recovery factor indicates the percentage of the target ion that has been transported from the source phase to the receiving phase after a certain period. High recovery factors are desirable for efficient removal and recovery of valuable or hazardous ions. For instance, under optimal conditions, the transport efficiency for Pb(II) ions using a PVC-based PIM with 3,7-dinonyl-1-naphthalenesulfonic acid reached 96–99% after 4 hours. nih.gov

| Parameter | Value/Observation | Conditions | Source |

|---|---|---|---|

| Transport Mechanism | Facilitated Transport, First-Order Kinetics | Transport of Pb(II) ions | nih.govnih.gov |

| Optimal Carrier Concentration for Pb(II) Transport | 15% wt. of DNNSA | PVC-based PIM | nih.gov |

| Pb(II) Transport Efficiency | 96–99% after 4 h | Optimal conditions | nih.gov |

| Cation Selectivity Order (Percentage Extracted) | Fe³⁺ (93.9%) > Ca²⁺ (63.4%) > Pb²⁺ (59.7%) > Zn²⁺ (48.5%) > Cu²⁺ (45.0%) > Ni²⁺ (40.6%) > Mg²⁺ (35.0%) > Na⁺ (20.9%) ≈ K⁺ (20.1%) | PIM with 35 wt% purified DNNS, 10 wt% 1-tetradecanol, 55 wt% PVC in 0.001 M HCl solutions | researchgate.net |

Sorption Processes within Polymer Inclusion Membranes

For the radiochemical application of removing Cs-137, Sr-90, and Co-60, the highest distribution coefficients in the sorption process were achieved at a carrier concentration of 0.50 mole/dm³ of 3,7-dinonyl-1-naphthalenesulfonic acid in the polymer inclusion membrane. researchgate.net This indicates an optimal carrier concentration for maximizing the uptake of these radioisotopes from the aqueous solution into the membrane phase, which is a prerequisite for their subsequent transport to the receiving phase.

Bulk Liquid Membrane (BLM) Systems

Bulk liquid membrane (BLM) systems represent another important configuration for liquid membrane separations. msrjournal.comresearchgate.net In a typical BLM setup, a liquid membrane phase separates a source phase and a receiving phase. nih.gov These systems are valued for their operational simplicity and are often used in laboratory-scale studies to investigate the transport and extraction properties of new systems. msrjournal.commsrjournal.com

The transport of solutes across a BLM can occur through simple diffusion or, more commonly, through facilitated transport, where a carrier molecule within the membrane phase is responsible for the selective transport of the target species. researchgate.net While specific studies detailing the extensive use of 3,7-dinonyl-1-naphthalenesulfonic acid in BLM systems are not as prevalent as those for PIMs, its role as an effective ion carrier suggests its suitability for such applications. BLMs have been successfully employed for the separation and enrichment of a wide range of solutes, including metal ions, organic compounds, and radioactive elements. msrjournal.com The principles of facilitated transport and the factors influencing transport efficiency, such as carrier concentration and the pH of the aqueous phases, are equally relevant in BLM systems.

Chromium(III) Ion Transport Kinetics in BLMs

The transport of Chromium(III) ions across a bulk liquid membrane (BLM) utilizing 3,7-dinonyl-1-naphthalenesulfonic acid (DNNSA) as a carrier has been investigated to understand its kinetics. nih.gov A model based on consecutive first-order reactions has been proposed to describe the changes in Chromium(III) concentration over time in the different phases of the system. nih.gov This kinetic model provides a framework for quantifying the rate at which Cr(III) ions are transferred from the feed phase, through the organic membrane, and into the stripping phase.

The transport process involves the formation of a complex between the Cr(III) ions and the DNNSA carrier at the feed phase-membrane interface, diffusion of this complex across the membrane, and subsequent release of the Cr(III) ions into the stripping phase. The kinetics of this process are crucial for designing efficient industrial separation systems. Research has demonstrated that this first-order reaction model aligns well with experimental results, particularly under specific hydrodynamic conditions and at low initial Cr(III) concentrations in the feed phase. nih.gov

Table 1: Kinetic Model Parameters for Cr(III) Transport

| Parameter | Description | Observation |

|---|---|---|

| Kinetic Model | Consecutive first-order reactions | Describes the concentration changes of Cr(III) in the feed, membrane, and stripping phases over time. nih.gov |

| Model Validity | Compatibility of experimental and model results | Satisfactory compatibility is achieved at membrane flow velocities below 0.0034 m/s and with low initial Cr(III) concentrations. nih.gov |

Effects of Membrane Hydrodynamics and Concentration Gradients on Transport Efficiency

The efficiency of Chromium(III) transport through a DNNSA-containing liquid membrane is significantly influenced by the hydrodynamics of the system, specifically the membrane's flow velocity. nih.gov Studies have paid special attention to the effect of the membrane's velocity on the rate of chromium concentration decrease in the feed phase. nih.gov It was observed that as the membrane flow velocity increases, the transport kinetics are affected.

A key finding is that the proposed kinetic model shows good agreement with experimental data for membrane flow velocities below a certain threshold, specifically 0.0034 m/s. nih.gov Beyond this velocity, the interfaces may begin to fluctuate, indicating a change in the hydrodynamic regime which can alter the transport mechanism and efficiency. This highlights the critical role of maintaining controlled hydrodynamic conditions to optimize the separation process. The concentration gradient between the feed and stripping phases is the primary driving force for the transport, with higher gradients generally leading to increased flux, until other factors like interface saturation become limiting.

Solvent Extraction Methodologies

1-Naphthalenesulfonic Acid, 3,7-Dinonyl- as an Acidic Extractant in Liquid-Liquid Systems

1-Naphthalenesulfonic acid, 3,7-dinonyl- (DNNSA) functions as a highly effective acidic extractant in liquid-liquid solvent extraction systems. tandfonline.com As a liquid cation exchanger, its primary mechanism involves the exchange of its acidic proton for a metal cation, thereby transferring the metal ion from an aqueous phase to an organic phase. This property is fundamental to its application in hydrometallurgy and radioactive waste treatment. tandfonline.com

The extraction efficiency of DNNSA is dependent on various factors, including the pH of the aqueous phase and the concentration of the extractant in the organic diluent. In the extraction of Europium(III) from nitrate and perchlorate (B79767) media, for instance, the stoichiometric formulas of the extracted species were determined to be Eu(NO₃)(H(DNNS)₂)₂ and Eu(H(DNNS)₂)₃, respectively. This demonstrates how the nature of the aqueous medium can influence the composition of the extracted metal-extractant complex.

Synergistic Extraction Systems with Ancillary Ligands (e.g., Crown Ethers, Carbamoylmethylphosphine Oxides)

The extraction capability of 3,7-dinonyl-1-naphthalenesulfonic acid can be significantly modified through the addition of ancillary, or neutral, ligands, leading to a phenomenon known as synergistic extraction. researchgate.nettandfonline.com This effect occurs when the combined extraction efficiency of two extractants is greater than the sum of their individual efficiencies. nih.gov

Carbamoylmethylphosphine Oxides (CMPOs): A significant synergistic effect is observed when DNNSA is combined with CMPO ligands for the extraction of trivalent lanthanides (Ln(III)) from acidic solutions. researchgate.nettandfonline.com The addition of DNNSA to an organic phase containing bis(diphenylcarbamoylmethylphosphine oxides) substantially increases the extraction efficiency for Ln(III) ions. tandfonline.com This enhancement is attributed to the formation of more hydrophobic extracted complexes. tandfonline.com In these systems, the DNNS⁻ anion acts as a counter-ion in the formation of the extractable complex, replacing less hydrophobic ions like nitrate (NO₃⁻). tandfonline.com The stoichiometry of the extracted complexes has been determined, and the efficiency is influenced by the composition of the aqueous phase, the type of organic diluent, and the specific structure of the CMPO ligand. researchgate.net

Crown Ethers: The combination of DNNSA with crown ethers has also been explored for synergistic extraction. Crown ethers are macrocyclic polyethers known for their ability to selectively complex metal cations based on the compatibility between the ion size and the ether's cavity size. nih.govespublisher.com However, in a study on the extraction of Eu(III) using DNNSA in benzene, the addition of ancillary ligands like dibenzo-24-crown-8 (B80794) or dicyclohexyl-18-crown-6 did not result in any obvious synergism. This finding indicates that while synergistic effects are powerful, they are not universal and depend heavily on the specific combination of the acidic extractant, the neutral ligand, and the target metal ion.

Table 2: Synergistic Extraction Systems Involving DNNSA

| Ancillary Ligand | Target Ion(s) | Synergistic Effect | Mechanism/Observation |

|---|---|---|---|

| Carbamoylmethylphosphine Oxides (CMPOs) | Lanthanides(III) | Significant positive synergism observed. researchgate.nettandfonline.com | Formation of more hydrophobic complexes with DNNS⁻ as the counter-anion enhances extraction from the aqueous phase. tandfonline.com |

| Crown Ethers (dibenzo-24-crown-8, dicyclohexyl-18-crown-6) | Europium(III) | No obvious synergism observed. | The specific combination of these crown ethers with DNNSA did not lead to an enhanced extraction of Eu(III) under the studied conditions. |

Fundamental Chemical Reactivity and Derivative Research

Oxidation Pathways and Synthesis of Sulfone Derivatives

Detailed research specifically outlining the oxidation pathways of 1-Naphthalenesulfonic acid, 3,7-dinonyl- and the subsequent synthesis of its corresponding sulfone derivatives is not extensively available in the public domain. Generally, the oxidation of sulfonic acids to sulfones is not a standard transformation. More commonly, sulfones are prepared through the oxidation of thioethers. wikipedia.org While theoretical studies on the oxidation of aromatic sulfones to sulfonic acids in microdroplets have been conducted, the reverse reaction for alkylated naphthalenesulfonic acids is not well-documented. nih.govnsf.gov

Reduction Reactions and Formation of Sulfinic Acid Derivatives

Specific studies on the reduction of 1-Naphthalenesulfonic acid, 3,7-dinonyl- to its corresponding sulfinic acid derivative are not readily found in the surveyed scientific literature. The reduction of aromatic sulfonyl chlorides or sulfonic acids to sulfinic acids is a known transformation in organic synthesis, often employing reducing agents like zinc dust or sodium sulfite. chez-alice.fr For instance, the reduction of naphthalene-1-sulfonic acid with triphenylphosphine (B44618) yields 1-naphthalenethiol, indicating the reactivity of the sulfonate group towards reduction, although this does not lead to a sulfinic acid. wikipedia.org However, experimental details and yields for the reduction of 3,7-dinonyl-1-naphthalenesulfonic acid are not specified in available research.

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Group

The sulfonic acid group on an aromatic ring can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by strong electron-withdrawing groups. nih.govmasterorganicchemistry.com For naphthalenesulfonic acids, reactions such as fusion with sodium hydroxide (B78521) to yield naphthols demonstrate this reactivity. wikipedia.org However, specific research detailing nucleophilic substitution reactions where the sulfonic acid group of 1-Naphthalenesulfonic acid, 3,7-dinonyl- is displaced by other nucleophiles is not extensively documented. The presence of the bulky, electron-donating dinonyl groups may influence the reactivity of the aromatic system in such substitutions.

Synthesis and Research Applications of Specific Salts (e.g., Calcium, Barium, Ammonium, Amine Salts)

The synthesis and application of various salts of dinonylnaphthalene (B12650604) sulfonic acid are well-documented, particularly in the context of industrial additives. These salts are typically prepared through neutralization reactions of the sulfonic acid with a corresponding base.

Calcium and Barium Salts: The calcium and barium salts of dinonylnaphthalene sulfonic acid are widely used as additives in industrial lubricants, greases, and as corrosion inhibitors. wikipedia.org Their synthesis involves the reaction of the sulfonic acid with the respective metal carbonate or hydroxide.

A typical synthesis for calcium dinonylnaphthalene sulfonate involves heating a solution of the sulfonic acid and adding powdered calcium carbonate. The reaction is driven to completion by refluxing the mixture, followed by the addition of calcium hydroxide to achieve a neutral product. The final product is often a solution of the calcium salt in mineral oil. prepchem.com Similarly, barium salts can be prepared using barium carbonate or hydroxide. google.com These salts are valued for their rust-inhibiting properties. google.com

Ammonium and Amine Salts: Ammonium and various amine salts of dinonylnaphthalene sulfonic acid have applications as additives in motor fuels and as dispersants in coatings. google.comgoogle.com The synthesis of these salts is analogous to that of the metal salts, involving the neutralization of the sulfonic acid with ammonia (B1221849) or the desired amine. google.com

A general procedure for preparing amine salts involves the direct neutralization of a solution of dinonylnaphthalene sulfonic acid with the appropriate amine. googleapis.com Suitable amines include a wide range of aliphatic and aryl primary, secondary, and tertiary amines such as dimethylamine, ethylenediamine, and triethylamine. google.com The resulting amine salts can be tailored for specific applications, for example, certain amine sulfonates exhibit excellent corrosion inhibiting properties. googleapis.com

The table below summarizes the common salts of 1-Naphthalenesulfonic acid, 3,7-dinonyl- and their primary research applications.

| Salt Name | Common Formula | Key Synthesis Reactants | Primary Research Applications |

| Calcium Dinonylnaphthalene Sulfonate | Ca(C₂₈H₄₃O₃S)₂ | Dinonylnaphthalene sulfonic acid, Calcium Carbonate, Calcium Hydroxide | Lubricant additive, Corrosion inhibitor |

| Barium Dinonylnaphthalene Sulfonate | Ba(C₂₈H₄₃O₃S)₂ | Dinonylnaphthalene sulfonic acid, Barium Carbonate/Hydroxide | Lubricant additive, Rust inhibitor |

| Ammonium Dinonylnaphthalene Sulfonate | NH₄(C₂₈H₄₃O₃S) | Dinonylnaphthalene sulfonic acid, Ammonia | Motor fuel additive |

| Amine Dinonylnaphthalene Sulfonates | R₃NH(C₂₈H₄₃O₃S) | Dinonylnaphthalene sulfonic acid, Various amines (e.g., triethylamine) | Dispersant in coatings, Corrosion inhibitor |

Mechanistic and Theoretical Investigations

Surface and Interfacial Phenomena

The performance of 3,7-dinonyl-1-naphthalenesulfonic acid in various applications is largely dictated by its behavior at interfaces. This section explores the mechanisms of its adsorption at metal-organic interfaces, its principles in stabilizing emulsions, and its dynamics in film formation for protective coatings.

Research into the adsorption of dinonylnaphthalenesulfonates, such as the sodium and barium salts of 3,7-dinonyl-1-naphthalenesulfonic acid, on metal oxide surfaces provides insight into their function as corrosion inhibitors. dtic.mil Studies conducted on nickel(III) oxide and iron(III) oxide powders from a cyclohexane (B81311) solution have demonstrated that the adsorption process is complex. dtic.mil

The rate of adsorption of sodium dinonylnaphthalenesulfonate on nickel oxide suggests a mechanism that does not follow a simple second-order rate equation as might be predicted by the Langmuir adsorption theory. dtic.mil Instead, the data is well-described by an empirical equation where the logarithm of the uncovered surface is linearly proportional to the logarithm of time. dtic.mil This logarithmic relationship points towards a more intricate adsorption process, potentially involving interactions between adsorbed molecules or variations in surface energy. dtic.mil The adsorption has been found to be largely irreversible, with temperature having a negligible effect on the adsorption isotherm in the range of 10 to 60°C. dtic.mil

Adsorption isotherms for sodium dinonylnaphthalenesulfonate on both nickel and iron oxides are of the Langmuir type, indicating the formation of a monolayer. dtic.mil The characteristics of this monolayer, however, differ between the two metal oxides. A more closely-packed monolayer is formed on nickel oxide compared to iron oxide. dtic.mil This suggests a stronger interaction between the sulfonate and the nickel oxide surface. dtic.mil At full surface coverage, the molecular packing necessitates that the long alkyl chains orient themselves perpendicularly to the metal surface. dtic.mil

Table 1: Adsorption Characteristics of Sodium Dinonylnaphthalenesulfonate on Metal Oxides

| Parameter | Nickel(III) Oxide | Iron(III) Oxide |

|---|---|---|

| Adsorption Isotherm Type | Langmuir | Langmuir |

| Monolayer Packing | More close-packed | Less close-packed |

| Interaction Strength | Stronger | Weaker |

| Adsorption Nature | Irreversible | - |

| Temperature Effect (10-60°C) | Negligible | - |

3,7-dinonyl-1-naphthalenesulfonic acid and its salts are effective surfactants and are utilized as emulsifiers in industrial products like lubricating oils and cutting fluids. unilongindustry.com The principle behind their emulsion-stabilizing capability lies in their amphiphilic molecular structure. This structure consists of a bulky, oil-soluble (lipophilic) dinonylnaphthalene (B12650604) group and a water-soluble (hydrophilic) sulfonic acid head.

When introduced into an oil-water system, these molecules orient themselves at the interface between the two immiscible liquids. The lipophilic tails extend into the oil phase, while the hydrophilic heads remain in the water phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of a stable dispersion of one liquid in the other (an emulsion).

The stability of the emulsion is further enhanced by two primary mechanisms:

Steric Hindrance: The large, bulky dinonyl groups create a physical barrier around the dispersed droplets, preventing them from coalescing.

Electrostatic Repulsion: In the case of the ionized sulfonate salts, the charged head groups create a repulsive electrical double layer around each droplet, further inhibiting aggregation.

The effectiveness of dinonylnaphthalenesulfonates as emulsifiers is also influenced by their tendency to form inverted micelles in non-polar environments, which can encapsulate water molecules and aid in the stabilization of water-in-oil emulsions. googleapis.com

In the realm of protective coatings, 3,7-dinonyl-1-naphthalenesulfonic acid and its derivatives serve as highly efficient dispersants, particularly in high-solids coating formulations. google.com Their role is crucial in the initial stages of film formation, specifically during the dispersion of pigment particles in the coating's mill base. google.com

The dynamics of film formation are significantly influenced by the rheological and suspension properties of the coating. The addition of dinonylnaphthalene sulfonic acid, even in small amounts, improves these properties by ensuring a uniform and stable dispersion of solid particles. google.com This is achieved through the adsorption of the sulfonate onto the surface of the pigment particles. The lipophilic dinonylnaphthalene tails interact with the non-aqueous solvent, while the polar sulfonate group anchors to the pigment surface.

This adsorption creates a solvated layer around each particle, which provides steric stabilization and prevents the particles from reagglomerating. google.com A well-dispersed system has a lower viscosity, allowing for a higher solids content while maintaining a manageable application viscosity. google.com This leads to the formation of a more uniform and defect-free film upon drying and curing. The improved dispersion also enhances the final properties of the coating, such as gloss and corrosion resistance. googleapis.com

Solution Behavior and Aggregation Phenomena

The behavior of 3,7-dinonyl-1-naphthalenesulfonic acid in solution is characterized by its tendency to self-assemble into organized structures, a key aspect of its surfactant properties. This section delves into its micellar systems and the theoretical frameworks that explain its solubility.

Like many surfactants, dinonylnaphthalenesulfonic acid exhibits self-assembly in solution to form micelles. In aqueous solutions, these would typically be standard micelles with the hydrophobic tails forming the core and the hydrophilic heads facing the aqueous environment. However, due to its highly branched and bulky non-polar groups, this compound has very low water solubility. wikipedia.org

More relevant to its applications in non-aqueous systems, such as lubricants and coatings, is its ability to form inverted micelles (or reverse micelles) in non-polar solvents. googleapis.com In this configuration, the polar sulfonic acid head groups form the core of the micelle, which can solubilize small amounts of water or other polar substances, while the lipophilic dinonylnaphthalene tails extend into the surrounding non-polar solvent. The formation of these inverted micelles is a critical aspect of its function as a corrosion inhibitor and dispersant in oil-based systems. googleapis.com

The self-assembly into these aggregates is a spontaneous process driven by the minimization of unfavorable interactions between the polar sulfonate groups and the non-polar solvent.

The solubility of oil-soluble sulfonates like 3,7-dinonyl-1-naphthalenesulfonic acid is a complex phenomenon that can be understood through several theoretical frameworks. A key consideration is the balance between the hydrophilic and lipophilic portions of the molecule, often quantified by the Hydrophile-Lipophile Balance (HLB). For oil-soluble surfactants, the lipophilic character dominates.

The solubility of these compounds in non-polar solvents is driven by the favorable van der Waals interactions between the long, branched alkyl chains (the dinonyl groups) and the hydrocarbon solvent molecules. The polar sulfonate group, on the other hand, is energetically unfavorable in a non-polar environment.

Electronic Structure and Computational Chemistry Studies of Naphthalenesulfonic Acid Derivatives (General applicability)

Computational chemistry has emerged as an indispensable tool for investigating the electronic structure and predicting the physicochemical properties of naphthalenesulfonic acid derivatives. acs.orgresearchgate.net Theoretical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) techniques, allow for detailed analysis of molecular orbitals, charge distribution, and stability, providing insights that complement experimental findings. samipubco.comresearchgate.net These studies are crucial for understanding the behavior of these molecules and for designing new derivatives with tailored properties for various applications. ontosight.ai

Research into the electronic properties of naphthalenesulfonic acid and its derivatives often focuses on Frontier Molecular Orbital (FMO) analysis. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, representing the molecule's capacity to donate and accept electrons, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.net A smaller energy gap generally indicates higher reactivity and lower stability, as less energy is required for electronic excitation. researchgate.net

For instance, computational analyses of the parent naphthalene (B1677914) molecule have been performed using various basis sets to determine these electronic parameters. The choice of basis set in DFT and HF calculations can influence the resulting energy values, as illustrated by the data in Table 1.

Table 1. Calculated Electronic Properties of Naphthalene Using DFT with Various Basis Sets.

| Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| 6-31G | -5.82 | -1.11 | 4.71 |

| 6-311G | -5.99 | -1.12 | 4.87 |

This table presents the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for naphthalene, calculated using Density Functional Theory (DFT) with different basis sets. Data sourced from a quantum computing analysis study. samipubco.com

Beyond FMO analysis, computational studies on substituted naphthalenesulfonic acids delve into other aspects of their electronic structure. For example, in a study of 2-amino-1-naphthalenesulfonic acid, DFT calculations were employed to analyze the molecular electrostatic potential (MEP), which helps identify the electron-rich and electron-poor regions of a molecule, indicating sites for electrophilic and nucleophilic attack. tandfonline.com The same study utilized Natural Bond Orbital (NBO) analysis to investigate donor-acceptor interactions within the molecule. tandfonline.com

Computational chemistry is also pivotal in comparing the relative stabilities of isomers. A theoretical investigation into why 1-naphthalenesulfonic acid is less stable than 2-naphthalenesulfonic acid revealed the significance of intramolecular noncovalent interactions. acs.orgacs.org By optimizing the molecular structures and analyzing the distances between atoms, researchers concluded that both attractive and repulsive forces exist between the sulfonic group and nearby hydrogen atoms on the naphthalene ring. acs.org The study suggested that the intramolecular noncovalent interaction in the 1-substituted isomer is slightly stronger than in the 2-substituted isomer, contributing to its lower thermodynamic stability. acs.org

These computational approaches provide a powerful framework for understanding the structure-property relationships in naphthalenesulfonic acid derivatives. By calculating parameters such as orbital energies, electron affinities, ionization potentials, and charge distributions, researchers can predict molecular behavior and guide the synthesis of novel compounds with desired electronic and chemical properties. researchgate.net

Methodological Advancements in Research and Characterization

Analytical Techniques for Purity and Compositional Research

Ensuring the purity and understanding the precise composition of 1-Naphthalenesulfonic acid, 3,7-dinonyl- are critical for its effective application in research and industry. Several advanced analytical techniques are employed for this purpose, each providing unique insights into the material's characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual organic components within a sample. researchgate.net In the context of naphthalenesulfonic acids and related compounds, GC-MS is particularly useful for identifying volatile impurities or byproducts from the synthesis process. researchgate.netshimadzu.com The sample is first vaporized and passed through a chromatography column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, which bombards it with electrons to generate charged fragments. The resulting mass spectrum provides a unique "fingerprint" that allows for the identification of the molecular structure. uark.edu For sulfonic acids, a derivatization step to convert them into more volatile esters may be employed to facilitate GC analysis. researchgate.net

| GC-MS: Principles and Application | |

| Principle | Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry. |

| Sample Preparation | May require derivatization to increase volatility (e.g., esterification of sulfonic acids). |

| Data Output | Chromatogram showing separated peaks and a mass spectrum for each peak, allowing for structural identification. |

| Application | Identification of volatile organic impurities, reaction byproducts, and isomeric contaminants. researchgate.netshimadzu.com |

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectrometry (TGA-FTIR) offers detailed information about the thermal stability and decomposition profile of a substance. marquette.edueag.com In a TGA-FTIR analysis, the mass of a sample is continuously monitored as it is heated in a controlled atmosphere. marquette.edu The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or the loss of volatile components like water or solvents. The gases evolved during this process are simultaneously transferred to an FTIR spectrometer. eag.com The FTIR instrument identifies the chemical composition of these evolved gases by analyzing their absorption of infrared light, allowing researchers to understand the decomposition pathways of the material. marquette.eduresearchgate.net

| TGA-FTIR: Analysis of Thermal Decomposition | |

| TGA Measures | Change in mass of the sample as a function of temperature. marquette.edu |

| FTIR Measures | Infrared spectrum of the gases evolved during thermal decomposition. eag.com |

| Combined Data | Correlates specific mass loss events with the chemical identity of the evolved gases (e.g., SO₂, CO₂, H₂O). eag.com |

| Application | Determines thermal stability, identifies residual solvents, and elucidates decomposition mechanisms. |

Spectrophotometric Assays are a class of analytical methods that rely on the absorption of light to determine the concentration of a substance. semanticscholar.org These assays can be highly sensitive and are often used for quantitative analysis. semanticscholar.org For a compound like 1-Naphthalenesulfonic acid, 3,7-dinonyl-, a spectrophotometric method could be developed where the compound reacts with a specific reagent to produce a colored complex. semanticscholar.org The intensity of the color, which is proportional to the concentration of the analyte, is then measured at a specific wavelength using a spectrophotometer. The development of such an assay requires careful optimization of reaction conditions to ensure maximum color intensity and stability. semanticscholar.org

Comparative Studies of Commercial and Purified Reagents

Naphthalenesulfonic acid derivatives are often commercially available in "technical" or "practical" grades, which can contain a significant percentage of impurities. nih.gov These impurities may include isomers, starting materials, or byproducts from the manufacturing process. For many applications, particularly in analytical chemistry and sensor development, the use of a highly purified reagent is essential for obtaining accurate and reproducible results. nih.gov

| Comparison of Commercial vs. Purified Reagents | | | :--- | :--- | :--- | | Property | Commercial (Technical Grade) | Purified (Analytical Grade) | | Purity | Typically lower (e.g., 70-85%). nih.gov | High (e.g., >99%). nih.gov | | Composition | Contains a mixture of isomers, byproducts, and residual starting materials. | Consists almost entirely of the target compound. | | Application Suitability | May be adequate for some bulk industrial processes. | Essential for use as an analytical standard, in sensor fabrication, and for fundamental research. nih.gov | | Experimental Impact | Can cause interferences, side reactions, and non-reproducible results. | Ensures accuracy, precision, and reliability of experimental data. |

Development of Advanced Chemical Sensors Incorporating 1-Naphthalenesulfonic Acid, 3,7-Dinonyl-

The unique chemical structure of 1-Naphthalenesulfonic acid, 3,7-dinonyl- makes it a promising candidate for incorporation into advanced chemical sensors, particularly optical sensors. nih.govrsc.org A chemical sensor is a device that transforms chemical information into an analytically useful signal. nih.gov Optical sensors achieve this by measuring changes in light properties, such as absorption or fluorescence, upon interaction with an analyte. researchgate.net

The structure of 1-Naphthalenesulfonic acid, 3,7-dinonyl- features two key components: a hydrophilic sulfonic acid group attached to a naphthalene (B1677914) ring system, and two long, lipophilic dinonyl chains. This amphiphilic nature is highly advantageous for sensor design.

The lipophilic dinonyl chains act as anchors, allowing the molecule to be securely embedded within a hydrophobic polymer membrane or sensor matrix, preventing it from leaching out into the sample solution. researchgate.net

The naphthalene sulfonic acid headgroup can function as the active receptor element. The sulfonic acid group is anionic and can act as an ion-exchanger, enabling the detection of specific cations. Furthermore, the naphthalene ring is a chromophore and fluorophore, meaning its light absorption and emission properties can change upon binding to an analyte, providing the basis for an optical signal. rsc.org

In a typical optical chemical sensor, this compound would be immobilized in a transparent polymer film coated onto the tip of an optical fiber or another light-guiding substrate. researchgate.net When the sensor comes into contact with a sample containing the target analyte, the analyte binds to the naphthalenesulfonic acid receptor, causing a measurable change in the color or fluorescence of the film, which is then detected by a spectrometer. rsc.orgresearchgate.net

| Hypothetical Optical Sensor Components | |

| Component | Material/Compound |

| Receptor (Ionophore) | 1-Naphthalenesulfonic acid, 3,7-dinonyl- |

| Matrix | Hydrophobic Polymer (e.g., PVC, silicone) |

| Substrate | Optical Fiber / Glass Slide |

| Transducer | Spectrometer / Photodetector |

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3,7-dinonyl-1-naphthalenesulfonic acid involves a two-step process: the alkylation of naphthalene (B1677914) with nonene, often using a catalyst, followed by sulfonation with a strong sulfonating agent like concentrated sulfuric acid or oleum (B3057394) (sulfuric acid fortified with sulfur trioxide). wikipedia.orggoogle.comgoogle.com While effective, this method presents environmental and handling challenges associated with corrosive acids and potential byproduct formation.

Future research is progressively focusing on greener and more sustainable synthetic methodologies. A primary objective is the replacement of conventional liquid acids with solid acid catalysts. These materials offer advantages such as reduced corrosion, easier separation from the reaction mixture, and potential for regeneration and reuse, thereby minimizing waste. Another promising avenue is the investigation of alternative sulfonating agents that are less hazardous and more selective, reducing the formation of undesired isomers and disubstituted products. The development of continuous flow processes for both the alkylation and sulfonation steps also represents a significant area for research, offering better control over reaction conditions, improved safety, and higher efficiency compared to batch processing. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 3,7-dinonyl-1-naphthalenesulfonic acid

| Feature | Conventional Synthesis | Future Sustainable Routes |

|---|---|---|

| Catalyst/Reagent | Concentrated H₂SO₄, Oleum | Solid acid catalysts, milder sulfonating agents |

| Process Type | Typically batch processing | Continuous flow reactions |

| Environmental Impact | High waste generation, corrosive materials | Reduced waste, recyclable catalysts, lower hazard |

| Efficiency | Established yields | Potential for higher selectivity and energy efficiency |

| Safety Concerns | Handling of highly corrosive acids | Improved inherent safety |

Advanced Membrane Design for Enhanced Selectivity and Durability

The amphiphilic structure of 3,7-dinonyl-1-naphthalenesulfonic acid makes it an excellent candidate for use as an ion carrier in advanced membrane technologies, particularly in polymer inclusion membranes (PIMs). deswater.com These membranes are being researched for their ability to selectively transport specific ions, a crucial function in hydrometallurgy and wastewater treatment.

In a notable study, dinonylnaphthalene (B12650604) sulfonic acid (DNNSA) was successfully used as a carrier in a PIM composed of cellulose (B213188) triacetate as the polymer base and various plasticizers to facilitate the recovery of cobalt(II) ions from aqueous solutions. deswater.com Research demonstrated that the efficiency of ion extraction is highly dependent on the membrane's composition. For instance, a membrane containing 15% by weight of DNNSA was identified as the most efficient for Co(II) extraction. deswater.com The choice of plasticizer also played a critical role, with dioctyl adipate (B1204190) (DOA) showing the best performance in terms of flux and extraction. deswater.com

Future work in this area is aimed at further enhancing both the selectivity and long-term durability of these membranes. One emerging strategy is the incorporation of nanoparticles into the membrane structure. The addition of silicon dioxide (SiO₂) and titanium dioxide (TiO₂) nanoparticles has been shown to increase the extraction efficiency for Co(II) by 5.4% and 3.3%, respectively. deswater.com Ongoing research will likely focus on optimizing the type, size, and concentration of nanoparticles to maximize membrane performance and exploring new polymer matrices to improve mechanical strength and resistance to chemical degradation.

Table 2: Effect of Membrane Composition on Cobalt(II) Extraction Efficiency

| Polymer Base | Carrier (wt%) | Plasticizer (wt%) | Nanoparticle Additive | Enhancement in Extraction |

|---|---|---|---|---|

| Cellulose Triacetate | 15% DNNSA | 62% DOA | None | Baseline |

| Cellulose Triacetate | 15% DNNSA | 62% DOA | SiO₂ | 5.4% |

| Cellulose Triacetate | 15% DNNSA | 62% DOA | TiO₂ | 3.3% |

Data sourced from a study on polymer inclusion membranes for Co(II) transport. deswater.com

Integration into Multifunctional Materials for Specialized Applications

While 3,7-dinonyl-1-naphthalenesulfonic acid is well-established as an additive in lubricants and as a corrosion inhibitor, its integration into more complex multifunctional materials is an area ripe for exploration. wikipedia.org The molecule's inherent properties—a bulky hydrophobic part combined with an ionic, hydrophilic head—suggest its potential as a functional component in advanced polymers and composites.

Future research could focus on leveraging its surfactant-like properties to create self-assembling systems or to functionalize surfaces, imparting properties like hydrophobicity or antistatic capabilities. The sulfonic acid group can participate in ionic cross-linking, which could be exploited in the design of ionomers, self-healing materials, or stimuli-responsive gels. In such systems, the ionic bonds could reversibly break and reform in response to an external trigger like pH or temperature, leading to changes in the material's macroscopic properties. Although specific examples of 3,7-dinonyl-1-naphthalenesulfonic acid in these advanced applications are not yet widely reported, its molecular architecture presents a compelling case for its investigation in the field of smart and functional materials.

Environmental Remediation Research focusing on Selective Pollutant Removal

The capacity of 3,7-dinonyl-1-naphthalenesulfonic acid to act as an ion carrier is a key focus of research for environmental remediation, particularly for the selective removal of heavy metal pollutants from wastewater. deswater.com Its primary application in this domain is as a liquid-liquid extraction agent or as the active component in ion-exchange membranes. deswater.comresearchgate.net

Studies have demonstrated its effectiveness in synergistic solvent extraction (SSX) systems for the recovery of valuable or toxic metals. For example, in combination with other extractants, DNNSA-containing systems have shown high extraction performance for nickel (>90%) and cobalt (>97%) from acidic solutions, while exhibiting high selectivity against other metals like magnesium, aluminum, and calcium. researchgate.net The mechanism involves the DNNSA providing coordination anions to balance the charge of the metal-extractant complex, facilitating its transfer into the organic phase. researchgate.net

The use of PIMs containing 3,7-dinonyl-1-naphthalenesulfonic acid for Co(II) removal is a prime example of its application in a solid-phase extraction context, offering a more contained and potentially more efficient alternative to solvent extraction. deswater.com Future research will likely concentrate on expanding the range of target pollutants, improving the selectivity for critical and precious metals, and developing robust, long-lasting remediation systems that can operate efficiently under harsh industrial wastewater conditions.

Table 3: Metal Ion Extraction Performance in Systems Containing Dinonylnaphthalene Sulfonic Acid (DNNSA)

| Target Metal | System Type | Extraction Efficiency | Key Feature |

|---|---|---|---|

| Cobalt(II) | Polymer Inclusion Membrane | High | Selective transport across membrane deswater.com |

| Nickel(II) | Synergistic Solvent Extraction | >90% | High selectivity over Mg²⁺, Al³⁺, Ca²⁺ researchgate.net |

| Cobalt(II) | Synergistic Solvent Extraction | >97% | High selectivity over Mg²⁺, Al³⁺, Ca²⁺ researchgate.net |

Q & A

Basic: How is the molecular structure of 3,7-dinonyl-1-naphthalenesulfonic acid characterized in experimental settings?

Methodological Answer:

Structural elucidation involves spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. For example, fluorescence spectra show red shifts under strongly acidic conditions (H₀ < –2), indicating protonation effects on the sulfonic acid group . Canonical SMILES (e.g., CCCCCCCCCc1ccc2c(c1)c(cc(c2)CCCCCCCCC)S(=O)(=O)O) and InChIKey (HCAPDVCJYXJCAL-UHFFFAOYSA-N) provide precise structural identifiers for computational modeling . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended for validating purity and substituent positions.

Advanced: What experimental strategies address contradictions in thermodynamic vs. kinetic control during sulfonation reactions?

Methodological Answer:

The sulfonation position (1- vs. 2-naphthalenesulfonic acid) is influenced by reaction conditions. Computational studies using heats of formation (e.g., –75.36 kcal/mol for 1-isomer vs. –77.32 kcal/mol for 2-isomer) suggest thermodynamic favorability for the 2-position. Kinetic control under milder conditions (e.g., lower temperatures) may favor the 1-position due to steric effects. Experimental validation involves quenching reactions at varying timepoints and analyzing products via HPLC coupled with fluorescence detection .

Basic: What physicochemical properties are critical for solubility and reactivity studies?

Methodological Answer:

Key properties include:

- Molecular weight : 3,7-dinonyl derivatives exceed 500 g/mol due to alkyl chains.

- Solubility : Hydrophobicity from dinonyl groups necessitates nonpolar solvents (e.g., chloroform) for dissolution.

- pKa : The sulfonic acid group has a pKa < 1, ensuring high acidity.

Refer to NIST data for foundational parameters (e.g., IUPAC nomenclature, CAS registry numbers) .

Advanced: How can microbial systems be engineered to study biodegradation pathways of dinonyl-naphthalenesulfonic acid derivatives?

Methodological Answer:

Enrichment cultures of Pseudomonas spp. are used to isolate strains capable of metabolizing naphthalenesulfonic acids. Batch experiments under sulfur-limited conditions assess utilization rates via sulfate release measurements . Genetic tools (e.g., CRISPR-Cas9) can knock out sulfonate transporter genes to validate degradation mechanisms. Stability studies on calcium or barium salts (CAS 57855-77-3, 25619-56-1) inform environmental persistence .

Basic: What analytical techniques confirm the purity of synthesized 3,7-dinonyl-1-naphthalenesulfonic acid?

Methodological Answer:

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm.

- Mass spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks.

- Elemental analysis : Validate sulfur content (~6.5% for C₂₈H₄₄O₃S).

Cross-reference with fluorescence quenching assays to detect impurities .

Advanced: What methodologies elucidate interactions between dinonyl derivatives and biological macromolecules?

Methodological Answer:

- Fluorescence polarization : Monitor binding to serum albumin or DNA using dye-conjugated derivatives (e.g., Acid Blue 113 analogs) .

- Molecular docking : Simulate interactions with hydrophobic protein pockets using InChI-derived 3D structures .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics in buffered solutions (pH 7.4) .

Basic: How are regulatory considerations for dinonyl-naphthalenesulfonic acid derivatives addressed in environmental studies?

Methodological Answer:

Derivatives like calcium salts (CAS 57855-77-3) require compliance with OECD Test Guidelines (e.g., 301 for biodegradation). Environmental fate studies use OECD 307 soil column experiments to assess leaching potential. Regulatory databases (e.g., EPA/NIH) provide spectral libraries for hazard identification .

Advanced: What synthetic routes optimize yield for dinonyl-substituted naphthalenesulfonic acids?

Methodological Answer:

- Friedel-Crafts alkylation : React 1-naphthalenesulfonic acid with nonyl chloride in AlCl₃, followed by regioselective purification.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 6 hrs conventional).

- Column chromatography : Separate 3,7-isomers from byproducts using silica gel with hexane/ethyl acetate gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products